N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide
Description
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide is a synthetic small molecule characterized by a cyclobutane core substituted with a phenyl group and an aminomethyl moiety. The acetamide side chain is linked to a 1,2-benzoxazole heterocycle, which is a fused bicyclic system containing oxygen and nitrogen atoms. The benzoxazole moiety is known for its role in enhancing metabolic stability and binding affinity to biological targets, while the cyclobutyl group may influence steric interactions and solubility .
Properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-13-20(14-6-2-1-3-7-14)11-15(12-20)22-19(24)10-17-16-8-4-5-9-18(16)25-23-17/h1-9,15H,10-13,21H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFOSXQQHWQANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Cyclobutyl Ring: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Aminomethyl Group: This step often involves the use of a reductive amination reaction where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Synthesis of the Benzoxazole Moiety: This can be synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Coupling of the Benzoxazole and Cyclobutyl Derivatives: This step involves the formation of an amide bond, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole or cyclobutyl derivatives.
Scientific Research Applications
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Key Observations :
- The target compound’s benzoxazole differs from the benzisoxazole in by the position of the oxygen and nitrogen atoms, altering electronic properties and target selectivity.
- Unlike the N,O-bidentate ligand in , the target compound lacks metal-coordinating groups, suggesting divergent applications (pharmacological vs. catalytic) .
Anticancer and Antimicrobial Potential
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide : Demonstrated utility as a precursor for anticancer and antimicrobial agents. The chloromethyl group allows further functionalization, such as nucleophilic substitution to introduce bioactive moieties .
- Target Compound: The benzoxazole core is associated with anticancer activity in analogs (e.g., DNA intercalation or kinase inhibition). The aminomethyl group may enhance solubility and blood-brain barrier penetration compared to chloromethyl derivatives .
Drug Screening Feasibility
Stability and Reactivity
- Chloromethyl vs. Aminomethyl: The chloromethyl group () is prone to hydrolysis or nucleophilic substitution, limiting in vivo stability.
- Cyclobutane vs.
Biological Activity
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a cyclobutyl ring, an aminomethyl group, and a benzoxazole moiety. The synthesis typically involves multi-step organic reactions, employing various reagents and conditions to achieve the desired purity and yield.
Synthetic Routes
- Formation of Cyclobutyl Ring : Using organometallic reagents.
- Introduction of Aminomethyl Group : Through nucleophilic substitution.
- Benzoxazole Incorporation : Via cyclization reactions involving benzoxazole precursors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites and altering enzyme kinetics.
- Receptor Modulation : Influencing signal transduction pathways through receptor interaction.
Pharmacological Profiles
Research has indicated several potential pharmacological effects of this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Analgesic Properties | Demonstrates pain-relieving effects in animal models. |
| Anticonvulsant Effects | Shows promise in reducing seizure activity in preclinical studies. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Anticancer Activity Study :
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .
- Analgesic Effects :
- Neuroprotective Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
